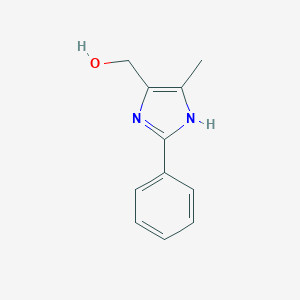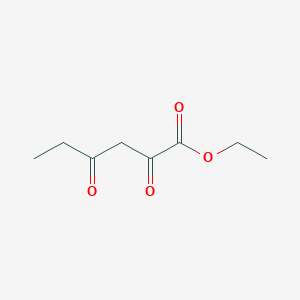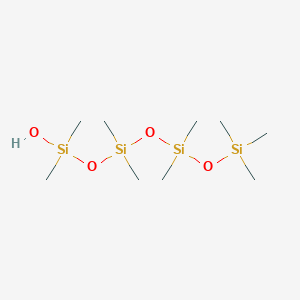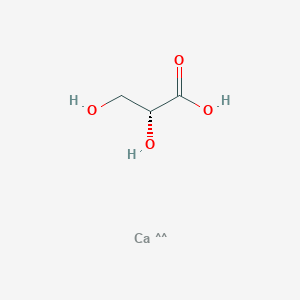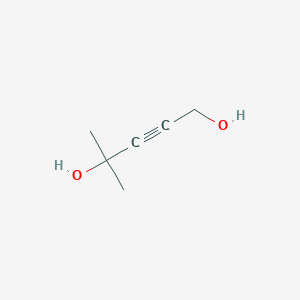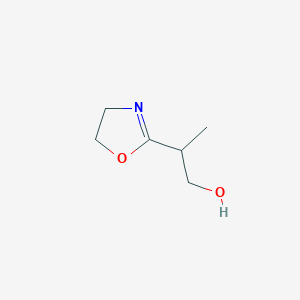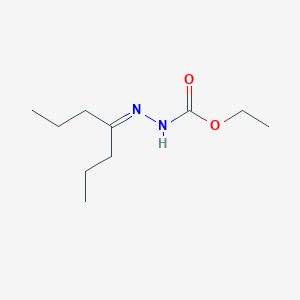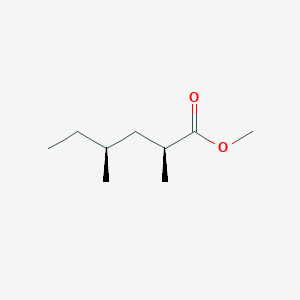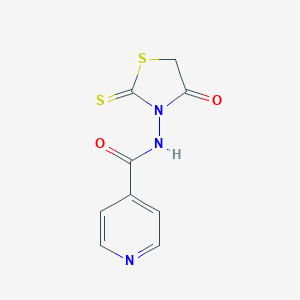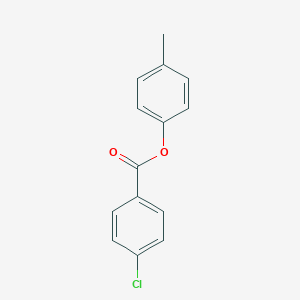
tert-Amylisocyanide
Übersicht
Beschreibung
Tert-Amylisocyanide is a compound of significant interest in organic chemistry due to its unique structure and potential applications in various fields. Although specific information on tert-Amylisocyanide itself is limited, related studies provide insight into its synthesis, properties, and applications in broader chemical contexts.
Synthesis Analysis
The synthesis of tert-Amylisocyanide and related compounds often involves complex reactions, such as the reaction of dimeric lutetium(III) phthalocyanine with dilithium octakis hexylthiophthalocyanine in amyl alcohol or the formation of tert-amyl methyl ether from tert-amyl alcohol and methanol in the presence of solid acid catalysts like Amberlyst-36, which has shown to be very effective compared to other solid acids (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007); (G. D. Y. and, & A. V. Joshi, 2001).
Molecular Structure Analysis
Molecular structure analysis of tert-Amylisocyanide-related compounds involves detailed studies of vibrational spectra, HOMO, LUMO, MESP surfaces, and reactivity descriptors, as seen in the comparative analysis of amylamine and its isomers using density functional theory (Dwivedi, Srivastava, & Bajpai, 2015).
Chemical Reactions and Properties
Chemical reactions involving tert-Amylisocyanide and similar compounds are diverse, including etherification processes with methanol over ion-exchange resin for producing high octane additives like tert-amyl methyl ether (TAME) and investigations into the kinetics of these reactions to optimize conditions for synthesis (Yang, Maeda, & Goto, 1998).
Physical Properties Analysis
The physical properties of tert-Amylisocyanide-related compounds, such as thermal stability and behavior under different conditions, are critical for their practical applications. For example, the immobilized enzyme thermolysin used in tert-amyl alcohol for the synthesis of N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester demonstrates high activity and stability in tert-amyl alcohol (Nagayasu, Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity and kinetics of tert-Amylisocyanide and analogous compounds, are explored through various reactions, such as the formation of tert-amyl ethyl ether (TAEE) and the study of its kinetics and equilibrium in the presence of catalysts like Amberlyst 16W, showing Langmuir−Hinshelwood type model as the best description for the experimental results (Linnekoski, Krause, & Rihko, 1997).
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis and Chemical Reactions
Tert-amyl alcohol has been utilized in the synthesis of various metal oxides and hydroxides with different morphologies, such as TiO2 nanoparticles and nanorods, FeOOH nanowires, Fe2O3 nanoparticles, and SnO2 nanoparticles. The E1 reaction, attributed to the stability of tertiary carbocations in tert-amyl alcohol, plays a pivotal role in these syntheses. This chemical process results in the formation of metal oxides that show compatibility with aqueous systems despite being synthesized in a non-hydrophilic solvent. These materials have promising applications due to their ease of incorporation into aqueous soluble polymers like PVA, enhancing their utility in diverse fields (Hu et al., 2012).
Biodiesel Production
In the realm of renewable energy, tert-amyl alcohol has been used as a reaction medium for Novozym 435 lipase-catalyzed methanolysis of soybean oil to produce biodiesel. This method efficiently addresses the negative effects caused by excessive methanol and by-product glycerol in traditional processes. The use of tert-amyl alcohol allows for high biodiesel yields, with minimal loss in lipase activity even after numerous cycles, showcasing a sustainable and efficient approach to biodiesel production (Bo, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-isocyano-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANHUOZJSFYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373424 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Amylisocyanide | |
CAS RN |
13947-76-7 | |
| Record name | Butane, 2-isocyano-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



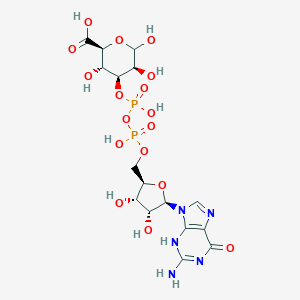
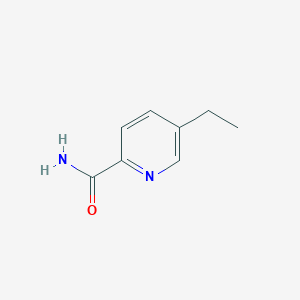
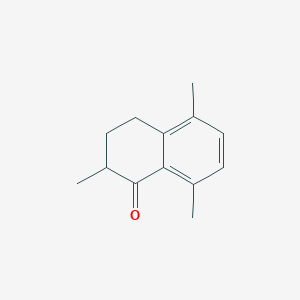
![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
